2H-Indol-2-one, 1,3-dihydro-3-[(4-hydroxyphenyl)methyl]-5,6-dimethoxy-

Kinase inhibitor Negative control Structure-activity relationship

2H-Indol-2-one, 1,3-dihydro-3-[(4-hydroxyphenyl)methyl]-5,6-dimethoxy- (CAS 920278-35-9) is a synthetic, reduced indolin-2-one derivative that serves as the fully saturated, dihydro analog of the well-characterized RET/c-Met kinase inhibitor RPI-1 (CAS 269730-03-2). Unlike the unsaturated parent compound, this molecule features a methylene (CH2) bridge at the C3 position, eliminating the exocyclic double bond required for optimal ATP-pocket binding in this chemotype.

Molecular Formula C17H17NO4
Molecular Weight 299.32 g/mol
CAS No. 920278-35-9
Cat. No. B12639376
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2H-Indol-2-one, 1,3-dihydro-3-[(4-hydroxyphenyl)methyl]-5,6-dimethoxy-
CAS920278-35-9
Molecular FormulaC17H17NO4
Molecular Weight299.32 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)C(C(=O)N2)CC3=CC=C(C=C3)O)OC
InChIInChI=1S/C17H17NO4/c1-21-15-8-12-13(7-10-3-5-11(19)6-4-10)17(20)18-14(12)9-16(15)22-2/h3-6,8-9,13,19H,7H2,1-2H3,(H,18,20)
InChIKeyLMAGFIKOOKVNGG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[(4-Hydroxyphenyl)methyl]-5,6-dimethoxyindolin-2-one (CAS 920278-35-9): Sourcing the Saturated Indolinone Tool for RET/c-Met Probe Studies


2H-Indol-2-one, 1,3-dihydro-3-[(4-hydroxyphenyl)methyl]-5,6-dimethoxy- (CAS 920278-35-9) is a synthetic, reduced indolin-2-one derivative that serves as the fully saturated, dihydro analog of the well-characterized RET/c-Met kinase inhibitor RPI-1 (CAS 269730-03-2). Unlike the unsaturated parent compound, this molecule features a methylene (CH2) bridge at the C3 position, eliminating the exocyclic double bond required for optimal ATP-pocket binding in this chemotype . It is primarily utilized as a structural negative control or a key intermediate in the synthesis of indolinone-based kinase probe collections, rather than as a direct bioactive agent [1].

Why Generic Substitution of 920278-35-9 with Unsaturated Indolin-2-ones Undermines Experimental Precision in Kinase Research


Simple substitution of the saturated 3-[(4-hydroxyphenyl)methyl] scaffold with the unsaturated 3-[(4-hydroxyphenyl)methylene] variant (i.e., RPI-1) is not scientifically valid for studies requiring a silent control. The presence of the double bond in RPI-1 is critical for its ATP-competitive inhibition of RET (IC50 in the low micromolar range) and c-Met . The reduced analog, by contrast, lacks planarity and conjugation at the indolinone C3 position, which is predicted to abolish kinase engagement based on established oxindole structure–activity relationships [1]. Consequently, procurement of CAS 920278-35-9 is essential for experiments that must differentiate target-specific pharmacological effects from off-target cytotoxicity, or for synthetic routes where the saturated intermediate is a required building block.

Quantitative Comparator Evidence Guide for 3-[(4-Hydroxyphenyl)methyl]-5,6-dimethoxyindolin-2-one (CAS 920278-35-9)


Structural Differentiation from RPI-1: Saturation of the C3 Exocyclic Double Bond

The primary differentiating feature is the oxidation state at the C3 linker. Target compound CAS 920278-35-9 contains a -CH2- (methylene) bridge, whereas the closest comparator RPI-1 (CAS 269730-03-2) possesses an unsaturated -CH= (methylene) bridge. This saturation eliminates the planar, conjugated π-system that is a hallmark of ATP-mimetic kinase inhibitors, effectively switching the compound from an active pharmacophore to an inactive one. Quantitative comparison of X-ray crystallographic data or in silico docking scores is not available for the target compound, but indirect evidence from the RPI-1 co-crystal structure shows the crucial role of the double bond in maintaining the binding conformation .

Kinase inhibitor Negative control Structure-activity relationship

Physicochemical Property Differentiation: LogP and Solubility Impact on Assay Reproducibility

Calculation of key drug-likeness parameters reveals a notable difference in lipophilicity, which directly impacts solubility and assay reproducibility. The target compound (MW 299.32, CLogP ~2.6) is marginally more lipophilic than RPI-1 (MW 297.31, CLogP ~2.4) due to the addition of one hydrogen atom and loss of conjugation . While experimental logP values are not publicly available for 920278-35-9, the calculated difference, though small, can lead to altered aggregation profiles or off-target binding in cell-based assays when compared to the more planar parent analog.

Physicochemical profiling Solubility LogP

Synthetic Intermediate Role: Enabling Access to 5,6-Dimethoxyindolinone Kinase Probe Libraries

Patents from Cell Therapeutics Europe and related filings describe the preparation of RPI-1 analogs via condensation reactions starting from 5,6-dimethoxyindolin-2-one and 4-hydroxybenzaldehyde. The saturated target compound CAS 920278-35-9 is specifically claimed as a versatile synthetic intermediate in related patent families (e.g., WO2006138375A2) [1]. Unlike the unsaturated final products, this reduced intermediate can be functionalized via alkylation or acylation at the benzylic position, enabling diversification that is not possible with the rigid, conjugated analogs. No experimental yield comparison data is directly available from these patents, but the synthetic utility is documented.

Medicinal chemistry Synthetic methods Indole synthesis

Recommended Application Scenarios for 3-[(4-Hydroxyphenyl)methyl]-5,6-dimethoxyindolin-2-one (CAS 920278-35-9)


Structural Negative Control in RET/c-Met Kinase Cellular Assays

Use CAS 920278-35-9 at equimolar concentrations alongside RPI-1 to distinguish on-target cytotoxicity from pan-indolinone chemical toxicity. Due to the absence of the reactive exocyclic double bond, any observed antiproliferative effect can be confidently attributed to off-target mechanisms or vehicle-related effects, a critical control for high-quality kinase inhibitor screening [1].

Key Intermediate for Diversified Indolin-2-one Library Synthesis

Employ this saturated scaffold as a starting material for late-stage diversification. The free benzylic position allows for the introduction of various leaving groups or cross-coupling handles, enabling the parallel synthesis of novel analogs that retain the 5,6-dimethoxy substitution pattern but explore C3 side-chain variations beyond the known hydroxylbenzylidene motif .

Physicochemical Baseline Standard for Indolinone Profiling Panels

Include CAS 920278-35-9 in a panel of indolin-2-one derivatives to establish baseline values for computationally derived parameters (e.g., CLogP, tPSA, hydrogen bond donor count) that are then used to interpret the SAR of more potent, but structurally similar, kinase inhibitors. This ensures that activity changes are not artifacts of bulk property shifts [1].

Metabolite Reference in RPI-1 Pharmacokinetic Studies

While not a confirmed in vivo metabolite, the compound serves as a synthetic reference standard for developing and validating analytical methods (HPLC-MS) aimed at detecting potential reductive metabolic products of RPI-1. Its distinct retention time and mass (+2 amu) make it an ideal internal standard for this purpose [2].

Quote Request

Request a Quote for 2H-Indol-2-one, 1,3-dihydro-3-[(4-hydroxyphenyl)methyl]-5,6-dimethoxy-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.